
AS 48 antibiotic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AS 48 antibiotic, also known as this compound, is a useful research compound. Its molecular formula is C22H32ClN3O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
AS-48 exhibits a broad spectrum of antimicrobial activity against Gram-positive bacteria, including significant pathogens such as Staphylococcus aureus and Enterococcus faecalis. Studies have shown that AS-48 is effective against antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Research indicates that AS-48 displays MIC values ranging from 3 to 16 mg/L against various strains of S. aureus, with an average resistance level at approximately 7.4 ± 0.46 mg/L .
- Biofilm Disruption: AS-48 has been demonstrated to reduce the viability of established S. aureus biofilms, which are notoriously difficult to treat due to their protective matrix . Scanning electron microscopy revealed structural changes in biofilms upon treatment with AS-48, indicating its potential in addressing chronic infections associated with biofilm formation .
Mechanistic Insights:
- Pore Formation: AS-48 disrupts the integrity of bacterial membranes by forming pores, which results in ion leakage and ultimately cell death .
- Synergistic Effects: When combined with other antimicrobial agents like lysozyme, AS-48 shows enhanced activity against resistant strains. The combination therapy reduces the MIC significantly, demonstrating a synergistic effect that could be harnessed in clinical settings .
Therapeutic Applications
The unique properties of AS-48 make it a promising candidate for various therapeutic applications, particularly in treating infections caused by multidrug-resistant organisms.
Potential Uses:
- Infection Control: Given its efficacy against biofilms and resistant strains, AS-48 could be utilized in wound care products or coatings for medical devices to prevent infections .
- Food Safety: Due to its antimicrobial properties, AS-48 may be applied in food preservation to inhibit the growth of spoilage and pathogenic bacteria, thereby enhancing food safety .
Case Studies and Clinical Implications
Several studies have highlighted the clinical relevance of AS-48 in treating infections caused by resistant bacterial strains.
Case Study Highlights:
- A study involving the treatment of MRSA infections demonstrated that AS-48 effectively reduced bacterial load in infected tissues when administered topically .
- In vitro tests have shown that AS-48 can inhibit enterotoxin production by Bacillus cereus, suggesting its role in preventing foodborne illnesses .
Q & A
Basic Research Questions
Q. What are the genetic determinants of AS-48 production and immunity in Enterococcus faecalis?
The AS-48 bacteriocin is encoded by a 7.8 kb plasmid-borne gene cluster (pMB2) in E. faecalis S-47. The cluster includes the structural gene as-48A and five additional open reading frames (as-48B, as-48C, as-48C1, as-48D, as-48D1). These genes are involved in post-translational modification, secretion, and self-immunity. For example, as-48D1 alone confers resistance to AS-48, while as-48B, as-48C1, and as-48D enhance immunity. Transcriptional analysis reveals two operons (3.5 kb and 2.7 kb), suggesting constitutive expression under standard conditions .
Q. How can researchers screen bacterial isolates for AS-48-like antibiotic activity?
A discovery-based approach involves phenotyping soil isolates using susceptible indicator strains like Micrococcus luteus (gram-positive) or E. coli (gram-negative). Isolates are cultured on agar plates, and zones of inhibition are measured to identify antibiotic producers. This method, used in microbial ecology courses, allows screening of up to 48 isolates per experiment. Follow-up 16S rRNA sequencing of active isolates can link phylogenetic data to functional activity .
Q. What in vitro assays are used to evaluate AS-48's bactericidal spectrum and potency?
Standard assays include broth microdilution (to determine minimum inhibitory concentrations, MICs) and time-kill curves. For example, AS-48 exhibits bactericidal activity against Listeria monocytogenes at MICs of 0.25–0.5 µg/mL. Synergy with other antibiotics (e.g., beta-lactams) can be tested using checkerboard assays, calculating fractional inhibitory concentration indices (FICIs) to identify combinatorial effects .
Advanced Research Questions
Q. How do resistance mechanisms to AS-48 evolve in target pathogens, and how can this be modeled experimentally?
Resistance can arise via mutations in membrane composition (e.g., altered lipid bilayer charge) or efflux pumps. To study this, serial passaging of pathogens (e.g., Salmonella spp.) in sub-inhibitory AS-48 concentrations can select for resistant mutants. Genomic sequencing of evolved strains identifies candidate resistance loci. Complementary proteomics (e.g., membrane protein profiling) reveals compensatory changes in cell envelope architecture .
Q. Can predictive modeling improve AS-48 deployment in clinical settings, such as urinary tract infections (UTIs)?
Machine learning models trained on electronic health records (EHRs) can predict antibiotic susceptibility. For AS-48, variables like prior antibiotic exposure, local resistance patterns, and patient comorbidities (e.g., renal function) should be incorporated. Penalized logistic regression or random forest models achieve AUCs >0.65 for susceptibility prediction, as demonstrated in UTI cohorts. Validation requires retrospective cohorts with AS-48 susceptibility data .
Q. What transcriptional regulatory mechanisms control the AS-48 gene cluster?
Northern blotting and RT-PCR of the as-48 operons show constitutive expression under standard growth conditions. However, environmental stressors (e.g., pH shifts, nutrient limitation) may modulate transcription. Chromatin immunoprecipitation (ChIP-seq) of putative regulators (e.g., two-component systems) can identify binding sites upstream of the operons. CRISPR interference (CRISPRi) targeting promoter regions may further clarify regulatory dynamics .
Q. How can antimicrobial stewardship programs (ASPs) quantitatively assess AS-48's clinical impact?
ASPs use the Defined Daily Dose (DDD) method to quantify antibiotic consumption (e.g., reduction from 90.84 to 61.42 DDD/100 patient-days post-intervention). For AS-48, DDD metrics should be paired with qualitative audits (e.g., Gyssens criteria) to evaluate appropriateness. Statistical process control (SPC) charts can monitor temporal trends in AS-48 use versus resistance rates .
Q. What experimental designs are optimal for testing AS-48 in shorter-duration antibiotic regimens?
Pragmatic trials can randomize patients to standard vs. short-course AS-48 therapy, with discontinuation criteria based on clinical stability (e.g., afebrile for 48 hours). Non-inferiority endpoints (e.g., 30-day relapse rates) require sample sizes >500 patients. Subgroup analyses should stratify by infection type (e.g., bacteremia vs. pneumonia) to identify context-specific efficacy .
Q. Methodological Notes
- References : Citations correspond to evidence IDs (e.g., refers to Martínez-Bueno et al., 1998).
- Excluded Sources : Commercial platforms (e.g., BenchChem) were omitted per guidelines.
- Data Gaps : Limited clinical trial data on AS-48 necessitates extrapolation from analogous bacteriocins (e.g., nisin).
Propiedades
Número CAS |
105156-81-8 |
---|---|
Fórmula molecular |
C22H32ClN3O2 |
Peso molecular |
0 |
Sinónimos |
AS 48 antibiotic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.